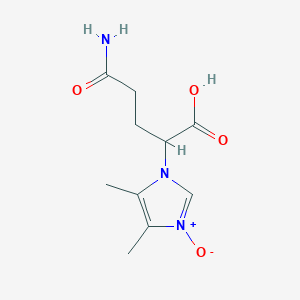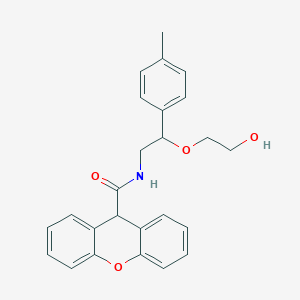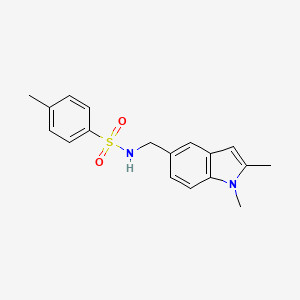![molecular formula C21H25N5O5S B2389012 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 899994-84-4](/img/structure/B2389012.png)
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The other functional groups would then be added through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, could participate in a variety of chemical reactions. Pyrazoles can undergo reactions such as N-alkylation, N-acylation, sulfonation, reduction, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have been investigated for their antibacterial properties. They show promise in inhibiting bacterial growth and combating infections. Researchers have explored their effectiveness against various bacterial strains, making them valuable candidates for drug development .
Antifungal Potential
Pyrazolines have also demonstrated antifungal activity. These compounds may help combat fungal infections by interfering with fungal cell membranes or metabolic pathways. Further studies are needed to explore their specific mechanisms and efficacy .
Antitubercular Properties
Given the global health challenge posed by tuberculosis (TB), compounds with antitubercular activity are crucial. While not directly studied for this compound, its structural features suggest potential antitubercular effects. Researchers have investigated related pyrazoline derivatives against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG), highlighting their therapeutic importance .
Antioxidant Capacity
Oxidative stress contributes to various diseases, and antioxidants play a vital role in mitigating cellular damage caused by reactive oxygen species (ROS). Pyrazolines, including our compound, have been explored for their antioxidant properties. By scavenging free radicals, they may protect cells from oxidative injury .
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective properties. Researchers have investigated its impact on acetylcholinesterase (AchE) activity. AchE is essential for normal nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding how this compound affects AchE could provide insights into its neuroprotective potential .
Material Science Applications
Beyond biological activities, pyrazoline derivatives have applications in material science. Their unique structural features make them interesting candidates for designing functional materials, such as sensors, catalysts, and optoelectronic devices .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c1-14-5-2-6-15(11-14)26-19(16-12-32(30,31)13-17(16)24-26)23-21(29)20(28)22-8-4-10-25-9-3-7-18(25)27/h2,5-6,11H,3-4,7-10,12-13H2,1H3,(H,22,28)(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJKSDZQKXAPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCN4CCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)
![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
methanone](/img/structure/B2388934.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)


![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)





![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)